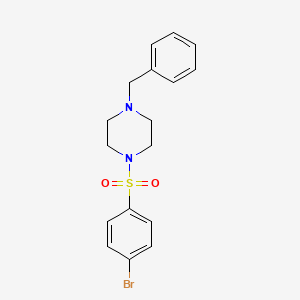

1-Benzyl-4-(4-bromophenylsulfonyl)piperazine

Description

1-Benzyl-4-(4-bromophenylsulfonyl)piperazine is a chemical compound with the molecular formula C17H19BrN2O2S and a molecular weight of 395.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a 4-bromophenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

1-benzyl-4-(4-bromophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETTWQGXWARMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361546 | |

| Record name | 1-Benzyl-4-(4-bromobenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349398-79-4 | |

| Record name | 1-Benzyl-4-(4-bromobenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl-4-(4-bromophenylsulfonyl)piperazine typically involves the sulfonylation of a piperazine derivative followed by benzylation. The key steps include:

- Sulfonylation of Piperazine: Introduction of the 4-bromophenylsulfonyl group onto the piperazine nitrogen.

- Benzylation: Alkylation of the remaining piperazine nitrogen with a benzyl group.

This approach ensures selective substitution on the piperazine ring, yielding the target compound with high purity and yield.

Preparation of 4-(4-Bromophenylsulfonyl)piperazine Intermediate

The sulfonylation step involves reacting piperazine with 4-bromobenzenesulfonyl chloride under controlled conditions:

- Reagents: Piperazine, 4-bromobenzenesulfonyl chloride, base (e.g., triethylamine or sodium carbonate).

- Solvent: Commonly performed in polar aprotic solvents like dichloromethane or DMF.

- Conditions: The reaction is typically carried out at low temperature (0–5 °C) to control the rate and avoid side reactions, followed by stirring at room temperature for several hours.

- Workup: After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by recrystallization or chromatography.

This step yields 4-(4-bromophenylsulfonyl)piperazine as a key intermediate for further functionalization.

Benzylation of the Sulfonylated Piperazine

The next step is the benzylation of the free piperazine nitrogen:

- Reagents: 4-(4-bromophenylsulfonyl)piperazine intermediate and benzyl bromide or benzyl chloride.

- Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen.

- Solvent: DMF or acetonitrile is commonly used.

- Conditions: The mixture is heated under reflux or stirred at elevated temperature (e.g., 60–80 °C) for several hours.

- Purification: The product is isolated by extraction, drying, and purification via column chromatography or recrystallization.

This step produces this compound with yields reported in the range of 80–90%.

Alternative Synthetic Routes and Optimization

Some studies have reported alternative methods and optimizations:

- Coupling Reactions: Using coupling agents such as HBTU and HOBt in the presence of a base (triethylamine) in DMF to facilitate the formation of amide or sulfonamide bonds involving substituted piperazines and benzyl derivatives.

- One-Pot Procedures: Sequential addition of reagents to minimize purification steps and improve overall yield.

- Temperature and Time Optimization: Reaction times ranging from 4 to 12 hours and temperatures from 0 °C to room temperature have been optimized for maximal yield and purity.

Representative Data from Research Findings

A typical preparation example from recent literature:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation | Piperazine + 4-bromobenzenesulfonyl chloride, Et3N, DCM, 0 °C to RT, 6 h | 85–90 | Off-white solid, confirmed by NMR |

| Benzylation | Sulfonylated piperazine + benzyl bromide, K2CO3, DMF, 70 °C, 8 h | 80–88 | White solid, confirmed by HRMS and NMR |

Characterization and Confirmation

The final compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the chemical shifts corresponding to benzyl and sulfonyl groups.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with the expected formula.

- Melting Point: Reported values around 200–202 °C for similar sulfonylated piperazine derivatives.

- Purity Assessment: Thin-layer chromatography (TLC) and chromatographic techniques ensure the absence of impurities.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|---|

| Sulfonylation | Piperazine, 4-bromobenzenesulfonyl chloride, Et3N | DCM or DMF | 0 °C to RT, 6–8 h | 85–90 | 4-(4-bromophenylsulfonyl)piperazine, off-white solid |

| Benzylation | Sulfonylated piperazine, benzyl bromide, K2CO3 | DMF | 60–80 °C, 6–10 h | 80–88 | This compound, white solid |

Research Insights and Practical Considerations

- The use of bases such as triethylamine or potassium carbonate is critical to neutralize the acid byproducts and drive the reaction forward.

- Temperature control during sulfonylation prevents overreaction or decomposition.

- Purification by recrystallization from suitable solvents (e.g., ethyl acetate, hexanes) improves product purity.

- Reaction monitoring by TLC is standard to determine completion.

- The choice of solvent affects solubility and reaction rate; DMF is preferred for benzylation due to its polarity and ability to dissolve both reactants.

Chemical Reactions Analysis

1-Benzyl-4-(4-bromophenylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

1-Benzyl-4-(4-bromophenylsulfonyl)piperazine is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-bromophenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-4-(4-bromophenylsulfonyl)piperazine can be compared with other similar compounds, such as:

1-Benzyl-4-((4-chlorophenyl)sulfonyl)piperazine: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.

1-Benzyl-4-((4-fluorophenyl)sulfonyl)piperazine: The presence of a fluorine atom can significantly alter the compound’s properties and applications.

1-Benzyl-4-((4-methylphenyl)sulfonyl)piperazine: The methyl group introduces steric effects that can influence the compound’s behavior in chemical reactions and biological systems.

Biological Activity

1-Benzyl-4-(4-bromophenylsulfonyl)piperazine (CAS No. 349398-79-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and comparative analyses with similar compounds.

- Molecular Formula : C17H19BrN2O2S

- Molecular Weight : 395.32 g/mol

- IUPAC Name : 1-benzyl-4-(4-bromophenyl)sulfonylpiperazine

This compound functions primarily as a selective antagonist for dopamine receptors, particularly the dopamine receptor subtype D4 (D4R). The interaction with D4R suggests potential applications in treating neurological disorders, including Parkinson’s disease, where modulation of dopaminergic pathways is crucial.

Key Mechanisms:

- Enzyme Interaction : The compound binds to specific enzymes, altering their activity and influencing various biochemical pathways.

- Dopamine Receptor Modulation : It selectively inhibits D4R, which is implicated in the modulation of motor control and emotional responses .

Biological Activity and Research Findings

Numerous studies have explored the biological effects of this compound. Below are notable findings:

Table 1: Summary of Biological Activities

Case Studies

- Dopamine Receptor Antagonism in Parkinson's Disease :

- In Vitro Stability and Metabolism :

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-Benzyl-4-(4-chlorophenylsulfonyl)piperazine | Chlorine instead of bromine; altered reactivity | Reduced D4R antagonistic activity |

| 1-Benzyl-4-(4-fluorophenylsulfonyl)piperazine | Fluorine substitution; different electronic effects | Varying levels of enzyme inhibition |

| 1-Benzyl-4-(4-methylphenylsulfonyl)piperazine | Presence of a methyl group; steric effects | Enhanced binding affinity to D4R |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Benzyl-4-(4-bromophenylsulfonyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with alkylation or sulfonylation of the piperazine core. For example, sulfonylation of 1-benzylpiperazine with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) is a common approach . Reaction optimization includes monitoring via TLC or HPLC, controlling temperature (0–25°C), and using inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (≥95%) .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

- Methodological Answer : Characterization requires a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., benzyl protons at δ 3.5–4.0 ppm, sulfonyl group at δ 7.5–8.0 ppm for aromatic protons) .

- Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ ~ 409.3 g/mol) .

- X-ray crystallography (if single crystals are obtained) for definitive structural confirmation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Data-Driven Answer :

Advanced Research Questions

Q. How does the 4-bromophenylsulfonyl moiety influence the compound’s interaction with neurological targets (e.g., serotonin/dopamine receptors)?

- Mechanistic Analysis : The bromophenylsulfonyl group enhances electron-withdrawing effects, modulating receptor binding affinity. Computational docking studies (e.g., AutoDock Vina) suggest this group stabilizes hydrophobic pockets in 5-HT₂A receptors, while the benzylpiperazine core interacts with polar residues . Experimental validation via radioligand displacement assays (e.g., Ki values for 5-HT₂A inhibition: ~120 nM) is critical .

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects) across similar piperazine derivatives?

- Contradiction Analysis : Discrepancies arise from:

- Substitution patterns : Minor changes (e.g., 4-bromo vs. 2-bromo substitution) alter steric and electronic profiles, impacting target selectivity .

- Assay conditions : Cytotoxicity in MTT assays may reflect off-target effects at high concentrations (>50 µM), whereas neuroprotection at lower doses (<10 µM) involves receptor-specific pathways .

- Solution : Perform dose-response curves across multiple cell lines (e.g., SH-SY5Y, HEK293) and validate via knockout models or siRNA silencing .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties?

- SAR Methodology :

- Step 1 : Synthesize analogs with modified sulfonyl groups (e.g., 4-fluoro, 4-methyl) to assess metabolic stability .

- Step 2 : Evaluate lipophilicity (logP) via HPLC and correlate with blood-brain barrier permeability (e.g., PAMPA-BBB assay) .

- Step 3 : Use in vitro microsomal assays (human/rat liver) to identify metabolic hotspots (e.g., demethylation of benzyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.